molecular formula C13H10O2 B142666 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde CAS No. 1330277-43-4

3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde

Cat. No. B142666
M. Wt: 203.25 g/mol
InChI Key: MRLGCTNJRREZHZ-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H5D5O2 . It is often used in various chemical and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde is characterized by the presence of a benzaldehyde group attached to a pentadeuteriophenoxy group . The molecular weight of this compound is 203.24810889 .

properties

IUPAC Name

3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGCTNJRREZHZ-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde

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